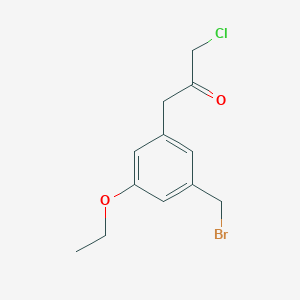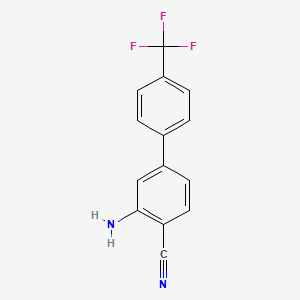
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopentyloxy group attached to the pyrimidine ring at the 2-position and a carboxylic acid group at the 5-position .
Méthodes De Préparation
The synthesis of 2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with cyclopentanol in the presence of a base to form 2-(cyclopentyloxy)pyrimidine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:
2-(Cyclohexyloxy)pyrimidine-5-carboxylic acid: Similar in structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
2-(Methoxy)pyrimidine-5-carboxylic acid: Contains a methoxy group instead of a cyclopentyloxy group.
2-(Ethoxy)pyrimidine-5-carboxylic acid: Contains an ethoxy group instead of a cyclopentyloxy group.
The uniqueness of this compound lies in its specific substituent groups, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
1072855-43-6 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-cyclopentyloxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)7-5-11-10(12-6-7)15-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,13,14) |
Clé InChI |
GPKDHSFGOCKTSK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=NC=C(C=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


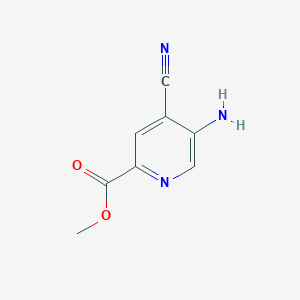
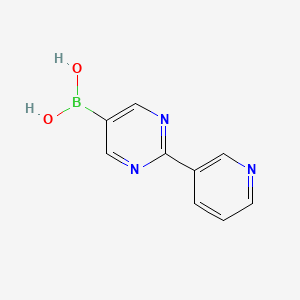
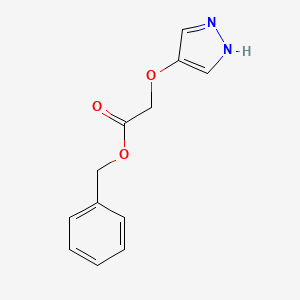


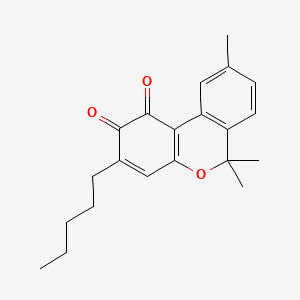
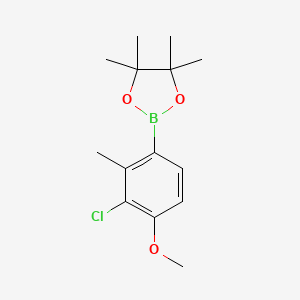
![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)
![tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane](/img/structure/B14076825.png)

![7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one](/img/structure/B14076840.png)
